(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol
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Overview
Description
(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol is a complex organic compound featuring a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a piperidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a trifluoromethyl-substituted carboxylic acid under dehydrating conditions.
Attachment to Piperidine: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol is unique due to its specific structural features, such as the trifluoromethyl group and oxadiazole ring, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c11-10(12,13)9-15-14-8(18-9)5-16-3-1-7(6-17)2-4-16/h7,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLMEJNSVGAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=NN=C(O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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